Molecular Weight and Formula: N3-Ethyl Substitution Increases Mass by 13.7% vs. N3-Unsubstituted Analog
The target compound (C12H12N2O3, MW 232.24) carries an N3-ethyl substituent that adds C2H4 (+28.06 Da, +13.7% molecular weight) relative to the N3-unsubstituted analog 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (C10H8N2O3, MW 204.18) . This mass increment corresponds to increased lipophilic surface area and steric bulk at the imidazolone N3 position, directly impacting passive membrane permeability prediction and target binding site complementarity in drug discovery programs .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 232.24 g/mol, C12H12N2O3, SMILES: O=C(O)C1=CC=CC(N2C=CN(CC)C2=O)=C1 |
| Comparator Or Baseline | 3-(2-Oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 939999-26-5): MW 204.18 g/mol, C10H8N2O3 |
| Quantified Difference | Δ MW = +28.06 Da (+13.7%), Δ formula = +C2H4 |
| Conditions | Vendor-reported molecular identity data; Bidepharm (target), CymitQuimica/Biosynth (comparator) |
Why This Matters
A 13.7% molecular weight difference alters the compound's suitability for fragment-based screening (Rule of Three compliance: the comparator at MW 204 meets the ≤300 Da criterion more comfortably, while the target at MW 232 provides greater lipophilic bulk for lead-like optimization trajectories) and changes calculated logP by an estimated +0.5 to +0.8 units, directly influencing procurement decisions based on the desired property window of the screening collection.
